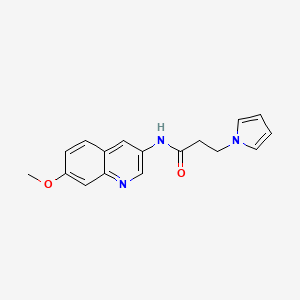

N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide

Beschreibung

N-(7-Methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic small molecule characterized by a quinoline core substituted with a methoxy group at the 7-position and an amide-linked propanamide side chain bearing a pyrrole ring. The methoxy group enhances solubility and modulates electronic effects, while the pyrrole moiety may contribute to π-π stacking interactions with biological targets.

Eigenschaften

Molekularformel |

C17H17N3O2 |

|---|---|

Molekulargewicht |

295.34 g/mol |

IUPAC-Name |

N-(7-methoxyquinolin-3-yl)-3-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C17H17N3O2/c1-22-15-5-4-13-10-14(12-18-16(13)11-15)19-17(21)6-9-20-7-2-3-8-20/h2-5,7-8,10-12H,6,9H2,1H3,(H,19,21) |

InChI-Schlüssel |

SQCHJSQLXPRURP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCN3C=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(7-Methoxychinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamid umfasst typischerweise die folgenden Schritte:

Bildung des Chinolinrestes: Dies kann durch verschiedene Verfahren wie die Skraup-Synthese erreicht werden, die die Cyclisierung von Anilin-Derivaten mit Glycerin und Schwefelsäure beinhaltet.

Einführung der Methoxygruppe: Die Methoxygruppe kann durch Methylierungsreaktionen unter Verwendung von Reagenzien wie Dimethylsulfat oder Methyliodid eingeführt werden.

Bildung des Pyrrolrestes: Pyrrol kann durch die Paal-Knorr-Synthese synthetisiert werden, die die Cyclisierung von 1,4-Dicarbonylverbindungen beinhaltet.

Kopplung von Chinolin und Pyrrol: Der letzte Schritt beinhaltet die Kopplung des Chinolin- und des Pyrrolrestes durch Bildung einer Amidbindung, typischerweise unter Verwendung von Reagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und grüner Chemie-Prinzipien beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyrrolrest, unter Verwendung von Reagenzien wie m-Chlorperbenzoesäure (mCPBA).

Reduktion: Reduktionsreaktionen könnten den Chinolinrest anvisieren, unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LiAlH4).

Substitution: Substitutionsreaktionen könnten an der Methoxygruppe auftreten, unter Verwendung von Nucleophilen wie Thiolen oder Aminen.

Häufige Reagenzien und Bedingungen

Oxidation: mCPBA, Wasserstoffperoxid (H2O2)

Reduktion: LiAlH4, Natriumborhydrid (NaBH4)

Substitution: Thiole, Amine, unter basischen oder sauren Bedingungen

Hauptprodukte

Oxidation: Oxidierte Derivate des Pyrrolrestes

Reduktion: Reduzierte Derivate des Chinolinrestes

Substitution: Substituierte Derivate an der Methoxygruppe

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

| Feature | Description |

|---|---|

| Quinoline Ring | Contains a methoxy group at the 7-position, which may influence its biological activity. |

| Pyrrole Moiety | Contributes to the compound's overall reactivity and potential pharmacological effects. |

| Propanamide Chain | Enhances solubility and stability in biological systems. |

Biological Activities

Research indicates that compounds containing quinoline and pyrrole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Studies have indicated cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer), making it a candidate for further development in oncology.

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity Against Cancer Cells :

- Mechanism of Action :

Synthesis and Modification

The synthesis of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. Techniques such as:

- Refluxing with appropriate reagents : This method is often employed to facilitate the formation of the desired amide bond.

- Functional group modifications : Altering substituents can lead to derivatives with improved potency or selectivity.

Wirkmechanismus

The mechanism of action of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide would depend on its specific biological target. Generally, compounds with quinoline and pyrrole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes. The methoxy group may also play a role in modulating the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound belongs to the propanamide class, which shares a common backbone (R1-CONH-R2-X, where X is a heterocycle). Key structural analogs include:

Key Observations :

- Pyrrole (5-membered, one N) vs. pyrazole/triazole (5-membered, two N): Pyrrole’s lower nitrogen count may reduce hydrogen-bonding capacity but improve lipophilicity .

- Methoxy at the 7-position (quinoline) vs. 4-position (phenyl): Substituent position significantly impacts electronic and steric effects.

Biologische Aktivität

N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, effects on cell proliferation, and mechanisms of action.

Chemical Structure

The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The pyrrolidine ring contributes to its pharmacological profile by enhancing binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide through various mechanisms:

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

Research has demonstrated that related compounds can inhibit VEGFR, a critical target in cancer therapy. For instance, novel quinoxaline derivatives were shown to reduce VEGFR-2 levels significantly, indicating a similar potential for N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide. These compounds exhibited cytotoxic effects on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established drugs like doxorubicin and sorafenib .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 8 | HCT-116 | 4.72 |

| Compound 14 | MCF-7 | 4.61 |

| Doxorubicin | HCT-116 | 0.72 |

| Sorafenib | MCF-7 | 0.9 |

The mechanisms through which N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide exerts its biological effects include:

Induction of Apoptosis

The compound has been observed to promote apoptosis in cancer cells. Flow cytometry assays indicated an increase in the pre-G1 phase population, suggesting enhanced apoptosis rates. The expression of apoptotic markers such as caspase-3 and p53 significantly increased upon treatment .

Table 2: Apoptotic Marker Levels

| Marker | Control Level (pg/ml) | Treated Level (pg/ml) |

|---|---|---|

| Caspase-3 | 47.88 | 423.10 |

| p53 | 22.19 | 345.83 |

| BAX | Baseline | Increased by 4.3x |

| BCL2 | Baseline | Decreased by 0.45x |

Antimicrobial Activity

In addition to anticancer properties, N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide may exhibit antimicrobial activity due to the presence of the quinoline structure, which has been associated with various antimicrobial effects against bacteria and fungi .

Case Studies

A notable case study involved the evaluation of quinoline derivatives against multiple cancer cell lines, where compounds structurally related to N-(7-methoxyquinolin-3-yl)-3-(1H-pyrrol-1-yl)propanamide showed promising results in inhibiting tumor growth and inducing apoptosis through targeted pathways such as VEGFR inhibition and modulation of apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.